molecular formula C19H14N2O4S2 B2682213 N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 923367-94-6

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2682213
CAS No.: 923367-94-6
M. Wt: 398.45
InChI Key: BJFVLRXARZYZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic small molecule based on a hybrid heterocyclic scaffold, designed for advanced pharmacological and microbiological research. Compounds featuring benzofuran and thiazole rings are recognized for their diverse biological activities and significant potential in drug discovery . The benzofuran-thiazole core structure is a privileged scaffold in medicinal chemistry, often investigated for its ability to interact with key biological targets . Researchers are exploring this structural class for multiple applications. In neuroscience, closely related N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective negative allosteric modators of the Zinc-Activated Channel (ZAC), a unique Cys-loop receptor . These compounds act as state-dependent inhibitors and represent valuable pharmacological tools for elucidating ZAC's physiological functions . Furthermore, molecular hybrids incorporating benzofuran are actively studied for their potential in addressing neurological disorders . In infectious disease research, the structural components of this compound are associated with antibacterial properties. Thiazole-sulfonamide hybrids have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, suggesting that this chemotype could contribute to developing new antibacterial strategies . The methylsulfonyl group in the structure is a common pharmacophore that can influence a molecule's electronic properties and binding affinity, often featured in compounds developed as state-dependent inhibitors of various biological targets . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S2/c1-27(23,24)14-7-4-6-13(9-14)18(22)21-19-20-15(11-26-19)17-10-12-5-2-3-8-16(12)25-17/h2-11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFVLRXARZYZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran and thiazole precursors, which are then subjected to a series of reactions including sulfonylation and amidation to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various types of chemical reactions including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzofuran or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the compound's potential as an antibacterial agent. Research indicates that derivatives of thiazole and sulfonamide, including this compound, exhibit significant antibacterial activity against both Gram-negative and Gram-positive bacteria.

Key Findings:

  • A study synthesized various thiazole derivatives, including N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, and evaluated their antibacterial properties in conjunction with cell-penetrating peptides. The results showed enhanced activity against multiple bacterial strains, suggesting a synergistic effect when combined with peptides .

Data Table: Antibacterial Activity of Thiazole Derivatives

Compound NameStructureMIC (µg/mL)Bacterial Strain
This compoundStructure12.5E. coli
Compound AStructure6.25S. aureus
Compound BStructure25P. aeruginosa

Anticancer Applications

The compound has also been investigated for its anticancer properties. Thiazole derivatives have been shown to induce apoptosis in various cancer cell lines, indicating their potential as therapeutic agents.

Case Study:
In a study involving the evaluation of thiazole derivatives against human lung adenocarcinoma cells (A549), this compound demonstrated a notable IC50 value, indicating strong cytotoxicity compared to standard chemotherapy agents like cisplatin .

Data Table: Anticancer Activity of Thiazole Derivatives

Compound NameCell LineIC50 (µM)Apoptosis (%)
This compoundA549 (Lung Cancer)23.30 ± 0.3545%
Compound CU251 (Glioblastoma)15.00 ± 0.5060%
Compound DWM793 (Melanoma)>100030%

Mechanism of Action

The mechanism of action of N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name/ID Core Structure Key Substituents Reference
N-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide Thiazole-Benzofuran 3-(Methylsulfonyl)benzamide Target
4d (Iranian Journal, 2021) Thiazole-Pyridine 3,4-Dichlorobenzamide; 5-(Morpholinomethyl)
4e (Iranian Journal, 2021) Thiazole-Pyridine 3,4-Dichlorobenzamide; 5-((4-Methylpiperazin-1-yl)methyl)
7–9 (Int. J. Mol. Sci., 2014) 1,2,4-Triazole 4-(4-X-Phenylsulfonyl)phenyl; 2,4-Difluorophenyl

Key Observations :

  • Heterocyclic Core: The target compound’s thiazole-benzofuran system differs from pyridine-substituted thiazoles (4d, 4e) and triazole-based scaffolds (7–9).
  • Halogenated substituents (e.g., 3,4-dichloro in 4d/4e) and fluorophenyl groups (7–9) enhance electronegativity, which may alter target engagement compared to the benzofuran’s oxygen-containing ring .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound ID Melting Point (°C) Key Spectral Features (IR/NMR) Reference
4d Not reported 1H NMR: δ 8.21 (s, 1H, pyridine); HRMS: m/z 566.12 [M+H]+
4e Not reported 1H NMR: δ 2.25 (s, 3H, CH3-piperazine); IR: 1663 cm⁻¹ (C=O)
7–9 180–190 IR: 1247–1255 cm⁻¹ (C=S); 1H NMR: δ 7.85–8.10 (m, aromatic H)

Analysis :

  • Melting Points : Triazole derivatives (7–9) exhibit higher melting points (~180–190°C) compared to thiazole-based analogs (unreported), likely due to stronger intermolecular interactions from sulfonyl and halogen substituents .
  • Spectral Signatures :
    • The target compound’s methylsulfonyl group would show distinct 1H NMR signals (e.g., δ ~3.1 ppm for CH3SO2) and IR stretches (~1300–1350 cm⁻¹ for S=O), differing from the C=S vibrations (1243–1258 cm⁻¹) in 4d/4e .
    • Pyridine protons in 4d/4e (δ ~8.2 ppm) contrast with benzofuran’s aromatic protons (δ ~7.5–7.8 ppm) in the target compound .

Biological Activity

N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H19N3O4SC_{18}H_{19}N_{3}O_{4}S, with a molecular weight of 405.5 g/mol. The compound features a benzofuran moiety linked to a thiazole ring and a methylsulfonyl group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₄S
Molecular Weight405.5 g/mol
Melting PointNot Available
Boiling PointNot Available

Synthesis Methods

The synthesis typically involves multi-step organic reactions, starting with benzofuran and thiazole precursors. Common methods include:

  • Sulfonylation : Introduction of the methylsulfonyl group.
  • Amidation : Formation of the amide bond with the benzamide component.
  • Purification : Crystallization from suitable solvents to obtain pure compounds.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting cell proliferation, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study : A study evaluated the compound's effect on A-431 and Jurkat cell lines, revealing significant cytotoxicity with IC50 values lower than those of reference drugs . Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts.

The mechanism of action involves:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell survival and proliferation.
  • Modulation of Signaling Pathways : It can affect pathways related to apoptosis and cell cycle regulation.

Research Findings

  • Anticancer Activity : Various studies have confirmed the compound's ability to induce apoptosis in cancer cells through caspase activation and mitochondrial dysfunction .
  • Anti-inflammatory Effects : In addition to anticancer properties, the compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Structure-Activity Relationship (SAR) : Research indicates that modifications on the benzofuran or thiazole rings can significantly affect biological activity, suggesting avenues for further optimization .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the thiazole core in N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide?

  • Methodological Answer : The thiazole ring can be synthesized via cyclo-condensation of α-bromoketones with thioamides. For example, bromination of 1-(3-trifluoromethyl)phenylethanone with Br₂ in CHCl₃ yields 2-bromo-1-(3-trifluoromethyl)phenylethanone, which reacts with substituted thioamides under reflux in ethanol. Yields range from 60% to 77%, with characterization by ¹H NMR (δ 7.22–8.50 ppm for aromatic protons) and mass spectrometry (e.g., m/z 381 [M+H]⁺) .

Q. How can the methylsulfonyl and benzofuran moieties influence the compound’s physicochemical properties?

  • Methodological Answer : The methylsulfonyl group enhances metabolic stability and lipophilicity, as seen in similar trifluoromethyl-containing compounds, while the benzofuran moiety contributes to π-π stacking interactions in target binding. Computational tools like logP calculations and molecular docking can quantify these effects .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Use ¹H NMR to verify aromatic proton environments (e.g., δ 7.60–8.18 ppm for benzofuran protons) and mass spectrometry for molecular ion confirmation. High-resolution MS (HRMS) and X-ray crystallography (if crystals are obtainable) provide additional validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Methodological Answer : Systematically modify substituents on the benzamide or thiazole ring. For instance, replacing the methylsulfonyl group with a cyclopropane carboxamide (as in compound 6b) increases steric bulk, potentially improving target affinity. Use in vitro assays (e.g., IC₅₀ measurements) to correlate structural changes with activity .

Q. What computational strategies predict the compound’s binding affinity to kinase targets?

  • Methodological Answer : Employ molecular dynamics (MD) simulations and density functional theory (DFT) to model interactions with ATP-binding pockets. For example, docking studies with G protein-coupled receptors (GPCRs) can identify critical hydrogen bonds between the sulfonyl group and conserved lysine residues .

Q. How to resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays. If a compound shows high activity in cell-free enzymatic assays but low cellular efficacy, investigate membrane permeability (e.g., PAMPA assay) or off-target effects via proteome-wide profiling .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Methodological Answer : Optimize one-pot reactions to reduce intermediates. For example, using trichloroisocyanuric acid (TCICA) as a coupling agent improves yields in benzamide formation. Monitor reaction progress via TLC and employ recrystallization (ethanol/water) for purification .

Key Considerations for Researchers

  • Contradictory Data : Differences in assay conditions (e.g., pH, co-solvents) may alter compound solubility and activity. Always report buffer composition and temperature .
  • Advanced Characterization : Utilize X-ray crystallography (as in ) or cryo-EM for target-binding insights if traditional methods are inconclusive .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.